molecular formula C23H27N3O4 B12779706 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- CAS No. 124694-98-0

2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl-

Cat. No.: B12779706
CAS No.: 124694-98-0
M. Wt: 409.5 g/mol
InChI Key: UYFOENPKWRFCLR-UHFFFAOYSA-N
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Description

    Reactants: Benzoxazolone and 1-bromo-4-(2-methoxyphenyl)piperazine.

    Conditions: Nucleophilic substitution reaction in the presence of a base.

    Product: Intermediate compound with piperazine ring.

  • Step 3: Addition of Methoxyphenyl Group

      Reactants: Intermediate compound and 2-methoxyphenyl isocyanate.

      Conditions: Reflux in an appropriate solvent.

      Product: Final compound.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine ring and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Preparation of Benzoxazolone Core

        Reactants: 2-aminophenol and an appropriate carboxylic acid derivative.

        Conditions: Reflux in the presence of a dehydrating agent.

        Product: Benzoxazolone.

    Chemical Reactions Analysis

    Types of Reactions

    2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Sodium borohydride in methanol.

      Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

    Major Products Formed

      Oxidation: Formation of oxidized derivatives with altered functional groups.

      Reduction: Formation of reduced derivatives with modified functional groups.

      Substitution: Formation of substituted derivatives with new functional groups.

    Scientific Research Applications

    2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- has a wide range of scientific research applications:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

      Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
    • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

    Uniqueness

    2(3H)-Benzoxazolone, 6-(4-(4-(2-methoxyphenyl)-1-piperazinyl)-1-oxobutyl)-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

    Properties

    CAS No.

    124694-98-0

    Molecular Formula

    C23H27N3O4

    Molecular Weight

    409.5 g/mol

    IUPAC Name

    6-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butanoyl]-3-methyl-1,3-benzoxazol-2-one

    InChI

    InChI=1S/C23H27N3O4/c1-24-18-10-9-17(16-22(18)30-23(24)28)20(27)7-5-11-25-12-14-26(15-13-25)19-6-3-4-8-21(19)29-2/h3-4,6,8-10,16H,5,7,11-15H2,1-2H3

    InChI Key

    UYFOENPKWRFCLR-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C=C(C=C2)C(=O)CCCN3CCN(CC3)C4=CC=CC=C4OC)OC1=O

    Origin of Product

    United States

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